7-Fluoro-1-methylcinnolin-4(1H)-one is a chemical compound belonging to the class of cinnolines, which are nitrogen-containing heterocycles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities.
The compound can be synthesized through various chemical reactions, primarily involving the modification of existing cinnoline derivatives. The specific synthesis methods can vary, but they generally involve fluorination and methylation processes.
7-Fluoro-1-methylcinnolin-4(1H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under fluorinated compounds because of the inclusion of a fluorine atom in its molecular framework.
The synthesis of 7-Fluoro-1-methylcinnolin-4(1H)-one typically involves several steps:
The molecular structure of 7-Fluoro-1-methylcinnolin-4(1H)-one can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which allows for analysis of bond angles, lengths, and steric interactions that may influence its reactivity and biological activity.
7-Fluoro-1-methylcinnolin-4(1H)-one can participate in various chemical reactions due to its functional groups:
The specifics of these reactions depend on the reagents used and the conditions applied (such as temperature and solvent choice), which significantly affect the yield and selectivity of the desired products.
The mechanism of action for 7-Fluoro-1-methylcinnolin-4(1H)-one primarily relates to its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways.
Research studies often utilize techniques such as molecular docking simulations and kinetic assays to elucidate the binding affinity and specificity of 7-Fluoro-1-methylcinnolin-4(1H)-one towards various biological targets.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of synthesized 7-Fluoro-1-methylcinnolin-4(1H)-one.
7-Fluoro-1-methylcinnolin-4(1H)-one has potential applications in:
This compound represents a promising area for future research aimed at understanding its full therapeutic potential and optimizing its efficacy through structural modifications.
The structural evolution from quinolone antibiotics to cinnolinone derivatives represents a strategic pivot in antimicrobial drug discovery. Quinolones, typified by fluoroquinolones like ciprofloxacin, revolutionized antimicrobial therapy through their potent inhibition of DNA gyrase and topoisomerase IV, exhibiting broad-spectrum activity against Gram-negative and Gram-positive pathogens [6]. The core 4-quinolone scaffold became a privileged structure in medicinal chemistry due to its tunable pharmacophore, where strategic substitutions at positions C-6 (fluorine) and C-7 (piperazine) enhanced potency and pharmacokinetics [4] [6]. For instance, cinoxacin (a first-generation quinolone) demonstrated the critical role of the 4-oxo-pyridone moiety in bacterial DNA gyrase binding but faced limitations in spectrum and resistance development [2].
Concurrently, cinnolin-4(1H)-one emerged as an isosteric analog of 4-quinolone, sharing the bicyclic fused system but differing in nitrogen placement (pyridazine vs. pyridine). This modification alters electronic distribution, dipole moments, and hydrogen-bonding capacity, potentially overcoming limitations of quinolones. Early cinnolinones like 7-fluoro-1-methylcinnolin-4(1H)-one were designed to exploit this bioisosteric principle, hypothesizing enhanced target interactions or resistance mitigation [2] [9]. Notably, fluorination at position C-7 in both scaffolds (as in 7-chloro-8-fluoro-2-methyl-1H-quinolin-4-one) consistently improved membrane permeability and target affinity due to fluorine’s electron-withdrawing effects and modulation of compound pKa [3] [4] [8].
Table 1: Structural and Bioactive Evolution from Quinolones to Cinnolinones
Scaffold | Representative Compound | Key Structural Features | Primary Antimicrobial Target |
---|---|---|---|
4-Quinolone | Cinoxacin | 1-Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | DNA gyrase/Topoisomerase IV |
4-Quinolone | 7-Chloro-8-fluoro-2-methyl-1H-quinolin-4-one | Halogenation at C7/C8; methyl at C2 | Not fully elucidated (broad-spectrum) |
Cinnolin-4(1H)-one | 7-Fluoro-1-methylcinnolin-4(1H)-one | N1-methyl; F7 substitution; pyridazine core | Under investigation (e.g., HNE, PI3K) |
The strategic incorporation of fluorine into the cinnolinone scaffold addresses multiple drug design challenges simultaneously. Fluorine’s high electronegativity (3.98 Pauling) and small atomic radius (1.47 Å) enable precise modulation of a molecule’s electronic, steric, and physicochemical properties without excessive steric burden [4]. In 7-fluoro-1-methylcinnolin-4(1H)-one, the C7-fluorine atom:
Furthermore, N1-alkylation (e.g., methyl group) in cinnolin-4(1H)-ones blocks lactam-lactim tautomerism, locking the molecule in the bioactive lactam form and enhancing stability in physiological pH [9]. This modification, combined with C7-fluorination, yields scaffolds with balanced potency and stability, exemplified by 7-fluoro-1-methylcinnolin-4(1H)-one’s potential as a precursor for kinase or protease inhibitors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7